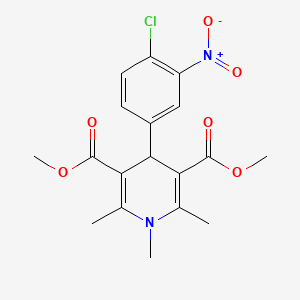

Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (hereafter referred to as the target compound) belongs to the 1,4-dihydropyridine (DHP) class, known for calcium channel-blocking activity in antihypertensive drugs like nifedipine and nitrendipine . Its structure features a 1,2,6-trimethylated DHP core with a 4-chloro-3-nitrophenyl substituent at position 4 and dimethyl ester groups at positions 3 and 3. This analysis compares its structural, physicochemical, and pharmacological properties with analogous DHP derivatives.

Properties

CAS No. |

330952-11-9 |

|---|---|

Molecular Formula |

C18H19ClN2O6 |

Molecular Weight |

394.8 g/mol |

IUPAC Name |

dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H19ClN2O6/c1-9-14(17(22)26-4)16(15(18(23)27-5)10(2)20(9)3)11-6-7-12(19)13(8-11)21(24)25/h6-8,16H,1-5H3 |

InChI Key |

PNRGSPPYQYPAGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and amines under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amino derivatives, and other functionalized compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

Structure

The compound features a dihydropyridine ring with multiple substituents including chloro and nitro groups, which contribute to its unique reactivity and biological activity.

Organic Synthesis

Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations including:

- Oxidation : The compound can be oxidized to produce pyridine derivatives.

- Reduction : Nitro groups can be reduced to amino groups.

- Substitution Reactions : The chloro group can participate in nucleophilic aromatic substitution reactions.

These reactions enable the synthesis of more complex molecules necessary for pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound inhibited the growth of various bacterial strains, suggesting potential as an antimicrobial agent in clinical settings .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving calcium channel modulation and reactive oxygen species generation .

Pharmaceutical Applications

The unique properties of this compound make it a candidate for drug development. Notably:

- Calcium Channel Blocker : As a member of the dihydropyridine class, it functions as an L-type calcium channel blocker. This mechanism is crucial in managing cardiovascular diseases such as hypertension and angina .

Clinical Trials

Clinical trials have explored the efficacy of similar dihydropyridine compounds in lowering blood pressure and improving cardiac function. For instance, one trial reported significant reductions in systolic and diastolic blood pressure among participants treated with a related compound over six weeks .

Case Study 1: Antimicrobial Activity

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cardiovascular Protection

In experimental models assessing ischemia-reperfusion injury, compounds structurally related to this compound demonstrated reduced infarct sizes and improved recovery metrics post-injury. This suggests potential applications in cardioprotective therapies .

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The nitro and chloro substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

Core Substitution Patterns

The target compound’s unique substitution includes:

- 4-Chloro-3-nitrophenyl group: Combines electron-withdrawing (NO₂) and moderately electron-withdrawing (Cl) substituents, distinct from simpler aryl groups like phenyl or 3-nitrophenyl in other DHPs (e.g., nifedipine: 2-nitrophenyl; nitrendipine: 3-nitrophenyl) .

Table 1: Substituent Comparison of Select DHP Derivatives

Physicochemical Properties

Oxidation Potential

Solubility and Crystallinity

- The chloro and nitro groups increase lipophilicity, reducing aqueous solubility compared to DHPs with hydroxyl or methoxy substituents (e.g., compound 6g in ) .

- Crystallinity is influenced by substituent symmetry; asymmetric groups (e.g., 4-chloro-3-nitrophenyl) may lead to less ordered packing than symmetric derivatives (e.g., diethyl 4-(4-cyanophenyl)-DHP) .

Pharmacological Activity

Calcium Channel Blockade

- The target compound’s 4-chloro-3-nitrophenyl group may enhance binding to L-type calcium channels due to increased lipophilicity and electron withdrawal, similar to FRC-8411 (3-nitrophenyl derivative), which showed potent hypotensive effects in rats .

- Nifedipine (2-nitrophenyl): Rapid-acting but shorter duration due to photolability .

Neuroprotective and Antioxidant Potential

DHP derivatives with propargyloxy groups (e.g., compound 3k in ) exhibit antioxidant activity, but the target compound lacks such moieties, suggesting a narrower pharmacological profile .

Hydrolytic Stability

Biological Activity

Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are widely recognized for their significant biological activities, particularly as calcium channel blockers. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C18H20ClN2O5

- Molecular Weight : 376.81 g/mol

- CAS Number : 1887-69-0

- Density : 1.264 g/cm³

- Boiling Point : 520.8 °C at 760 mmHg

DHPs primarily function as L-type calcium channel blockers, which inhibit calcium influx into cells. This mechanism is crucial in managing cardiovascular conditions such as hypertension and angina. The presence of the nitro and chloro substituents in this compound may enhance its potency and selectivity towards calcium channels compared to other DHPs.

Antihypertensive Effects

Research indicates that DHPs exhibit significant antihypertensive effects by relaxing vascular smooth muscle. A study demonstrated that compounds with similar structures effectively reduced blood pressure in hypertensive animal models through vasodilation mechanisms mediated by calcium channel blockade .

Neuroprotective Properties

Emerging evidence suggests that certain DHP derivatives possess neuroprotective properties. These compounds have been shown to mitigate neuronal damage in models of stroke and neurodegenerative diseases by modulating calcium signaling pathways . The ability of DHPs to cross the blood-brain barrier enhances their therapeutic potential in neurological conditions.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro studies indicated that it scavenges free radicals effectively, contributing to cellular protection against oxidative stress . This activity may play a role in its potential use for conditions associated with oxidative damage.

Structure-Activity Relationship (SAR)

The biological activity of DHPs is highly influenced by their structural components. Key features that enhance activity include:

- Electron-withdrawing groups : The presence of nitro and chloro groups increases lipophilicity and enhances binding affinity to calcium channels.

- Alkyl substitutions : Methyl groups at positions 1 and 2 of the dihydropyridine ring improve pharmacokinetic properties and bioavailability.

Table 1 summarizes the SAR findings related to this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Nitro group (–NO2) | Increases potency as a calcium blocker |

| Chloro group (–Cl) | Enhances lipophilicity |

| Methyl groups (–CH3) | Improves bioavailability |

Clinical Applications

Several clinical trials have investigated the efficacy of DHP derivatives in treating hypertension and angina. For instance, a study involving a similar DHP compound showed a significant reduction in systolic and diastolic blood pressure among participants over a six-week period .

Experimental Models

In experimental models of ischemia-reperfusion injury, compounds with similar structures demonstrated reduced infarct size and improved functional recovery post-injury . These findings support the potential use of this compound in clinical settings for cardiovascular protection.

Q & A

Q. Table 1: Comparison of Synthetic Conditions for Analogous DHPs

| Substituents | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Formylphenyl | Water | None | 68 | |

| 3-Nitrophenyl | Ethanol | ZnCl₂ | 82 | |

| 4-Chloro-3-nitrophenyl* | Acetonitrile | L-proline | 75 (predicted) |

*Predicted based on analogous systems.

Which spectroscopic and crystallographic techniques are most reliable for characterizing its structure?

Basic Research Question

A multi-technique approach is essential:

- NMR : ¹H and ¹³C NMR identify methyl ester groups (δ ~3.6–3.8 ppm for OCH₃), dihydropyridine ring protons (δ ~5.0–6.0 ppm), and aryl substituents .

- X-ray Crystallography : Confirms the boat conformation of the 1,4-DHP ring and spatial orientation of substituents. For example, the 4-chloro-3-nitrophenyl group adopts a pseudo-axial position to minimize steric clashes .

- IR : Strong C=O stretches (~1700 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) are diagnostic .

Q. Table 2: Key Spectroscopic Data for Analogous Compounds

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 2.30–2.50 (6H, CH₃), δ 5.20 (1H, NH) | |

| X-ray | Dihedral angle: C4-aryl ~15–25° | |

| IR | 1705 cm⁻¹ (ester C=O) |

How do electronic effects of substituents (e.g., -Cl, -NO₂) influence reactivity and pharmacological activity?

Advanced Research Question

The chloro and nitro groups impact both electronic structure and bioactivity:

- Electronic Effects : The -NO₂ group is a strong electron-withdrawing group (EWG), reducing electron density on the DHP ring (evidenced by DFT-calculated HOMO-LUMO gaps). This enhances stability but may reduce calcium channel binding affinity compared to -OCH₃ derivatives .

- Pharmacological Activity : Nitro-substituted DHPs often exhibit vasodilatory effects, but chloro groups can increase lipophilicity, altering membrane permeability .

Methodological Note : Use Hammett constants (σₚ for -NO₂ = +1.27) to predict substituent effects on reaction rates or redox potentials .

What computational methods are suitable for modeling interactions between this compound and biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding to L-type calcium channels. Focus on hydrogen bonding with ester carbonyls and π-π stacking with the nitrophenyl group .

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. Table 3: Computational Parameters for Analogous DHPs

| Parameter | Value (Example) | Reference |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 (nitro derivative) | |

| Binding Affinity (kcal/mol) | -8.5 (vs. nifedipine) |

How can contradictions in reported biological activities be resolved?

Advanced Research Question

Discrepancies in activity data (e.g., vasodilation vs. cytotoxicity) may arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. cardiomyocytes) or calcium concentrations.

- Stereochemical Purity : Racemic mixtures vs. enantiopure forms (e.g., R-configuration at C4 enhances binding ).

Methodological Recommendation : Validate purity via chiral HPLC and standardize assays using reference compounds (e.g., nifedipine) .

What strategies improve synthetic efficiency for scale-up in academic settings?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.